5'-Fluoro-2'-(trifluoromethyl)propiophenone 5'-Fluoro-2'-(trifluoromethyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 242812-12-0
VCID: VC8258424
InChI: InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3
SMILES: CCC(=O)C1=C(C=CC(=C1)F)C(F)(F)F
Molecular Formula: C10H8F4O
Molecular Weight: 220.16 g/mol

5'-Fluoro-2'-(trifluoromethyl)propiophenone

CAS No.: 242812-12-0

Cat. No.: VC8258424

Molecular Formula: C10H8F4O

Molecular Weight: 220.16 g/mol

* For research use only. Not for human or veterinary use.

5'-Fluoro-2'-(trifluoromethyl)propiophenone - 242812-12-0

Specification

CAS No. 242812-12-0
Molecular Formula C10H8F4O
Molecular Weight 220.16 g/mol
IUPAC Name 1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-one
Standard InChI InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3
Standard InChI Key WAJYFLGDHCDRKN-UHFFFAOYSA-N
SMILES CCC(=O)C1=C(C=CC(=C1)F)C(F)(F)F
Canonical SMILES CCC(=O)C1=C(C=CC(=C1)F)C(F)(F)F

Introduction

Synthesis and Manufacturing

The synthesis of 5'-fluoro-2'-(trifluoromethyl)propiophenone typically involves a Friedel-Crafts acylation reaction. A widely reported method utilizes 2-fluorobenzoyl chloride and trifluoromethyl ethyl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, where the acyl group is introduced at the ortho position relative to the fluorine substituent. Industrial-scale production often employs continuous flow reactors to optimize yield (typically >75%) and purity while minimizing byproducts like hydrolyzed intermediates.

Key synthetic parameters include:

ParameterValue/Detail
Reactants2-Fluorobenzoyl chloride, CF₃COCH₂CH₃
CatalystAlCl₃ or BF₃·Et₂O
Temperature0–25°C (controlled exotherm)
SolventDichloromethane or toluene
Reaction Time4–6 hours
PurificationColumn chromatography or distillation

Molecular Structure and Physicochemical Properties

The compound’s structure is defined by its substituent arrangement:

  • Fluorine at the 5' position enhances electron-withdrawing effects, stabilizing the ketone group.

  • Trifluoromethyl at the 2' position contributes steric bulk and lipophilicity.

Experimental data reveals the following properties :

PropertyValue
Molecular FormulaC₁₀H₈F₄O
Molecular Weight220.16 g/mol
Boiling Point216–217°C (lit.)
Density1.202 g/mL at 25°C
Refractive Index1.449
SolubilityMiscible in organic solvents
SMILESCCC(=O)C₁=C(C=CC(=C₁)F)C(F)(F)F
InChI KeyWAJYFLGDHCDRKN-UHFFFAOYSA-N

The electron-deficient aromatic ring facilitates nucleophilic substitutions, while the -CF₃ group enhances metabolic stability in bioactive derivatives .

Applications in Medicinal Chemistry

Fluorinated compounds like 5'-fluoro-2'-(trifluoromethyl)propiophenone are pivotal in drug discovery due to their ability to modulate pharmacokinetic properties. Notable applications include:

Enzyme Inhibition

The compound serves as a precursor in synthesizing histone deacetylase 6 (HDAC6) inhibitors, which are investigated for cancer and neurodegenerative diseases . The -CF₃ group improves target binding via hydrophobic interactions, while fluorine enhances bioavailability .

Prodrug Development

Derivatives of this compound have been explored as prodrugs for antidepressants (e.g., fluoxetine analogs), where fluorine substitution reduces first-pass metabolism .

Biological Activity and Mechanisms

In vitro studies highlight its role in modulating biochemical pathways:

  • Binding Affinity: The -CF₃ group engages in dipole-dipole interactions with protein residues, increasing binding affinity by 3–5-fold compared to non-fluorinated analogs .

  • Metabolic Stability: Fluorine retards oxidative metabolism by cytochrome P450 enzymes, extending half-life in hepatic microsomes.

HazardPrecautionary Measures
Skin Irritation (H315)Wear nitrile gloves and lab coat
Eye Damage (H319)Use safety goggles
StorageSealed in dry, inert atmosphere

Industrial handling requires adherence to NFPA 704 standards (Health: 2, Flammability: 1, Reactivity: 0) .

Comparison with Structural Analogs

Substituent positioning profoundly impacts reactivity and bioactivity. A comparative analysis is shown below :

CompoundSubstituentsBoiling Point (°C)LogP
5'-Fluoro-2'-(trifluoromethyl)propiophenone5'-F, 2'-CF₃216–2172.81
4'-(Trifluoromethyl)propiophenone4'-CF₃2162.67
3'-(Trifluoromethyl)propiophenone3'-CF₃216–2172.73
2'-Fluoro-5'-(trifluoromethyl)propiophenone2'-F, 5'-CF₃216–2172.79

The ortho-CF₃/meta-F configuration in 5'-fluoro-2'-(trifluoromethyl)propiophenone confers superior enzymatic resistance compared to para-substituted analogs .

Recent Advances and Future Directions

Recent studies emphasize:

  • Palladium-Catalyzed Functionalization: Leveraging C–S bond cleavage for fluoroalkylthiolation, enabling novel alkene derivatives .

  • Material Science: Incorporation into liquid crystals and polymers for enhanced thermal stability .

Future research aims to optimize green synthesis routes and explore its utility in covalent inhibitor design .

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